molecular formula C7H7Cl2F2NO B1625820 3-Chloro-4-(difluoromethoxy)aniline hydrochloride CAS No. 115700-24-8

3-Chloro-4-(difluoromethoxy)aniline hydrochloride

Cat. No. B1625820
M. Wt: 230.04 g/mol
InChI Key: GSJYGXSDWZQIQN-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)aniline hydrochloride is a chemical compound with the CAS Number: 115700-24-8. Its linear formula is C7H6ClF2NO.ClH . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-(difluoromethoxy)aniline hydrochloride is 1S/C7H6ClF2NO.ClH/c8-5-3-4(11)1-2-6(5)12-7(9)10;/h1-3,7H,11H2;1H . This provides a precise description of the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Potential in Nonlinear Optical Materials

Research by Revathi et al. (2017) explored the vibrational analysis of aniline derivatives through experimental and theoretical studies, revealing the influence of substituents on the vibrational spectra and demonstrating potential applications in NLO materials. The study detailed hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis, providing insights into the electronic properties crucial for NLO applications.

Organic Synthesis Methodologies

The synthesis of difluoromethoxy- and difluorothiomethoxyarenes using fluoroform as a difluorocarbene source was demonstrated by Thomoson and Dolbier (2013). This process facilitates the conversion of phenols and thiophenols under mild conditions, highlighting a novel application of 3-Chloro-4-(difluoromethoxy)aniline hydrochloride in organic synthesis.

Role in Pharmaceutical and Agrochemical Intermediates

An efficient synthesis of BMS-665053, a selective corticotropin-releasing factor-1 receptor antagonist, features a direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, as outlined by Li et al. (2012). This study exemplifies the compound's significance as an intermediate in synthesizing complex molecules for pharmaceutical applications.

Advanced Adsorbents for Environmental Applications

The construction of imine-linked covalent organic frameworks (COFs) employing aniline modulation strategies for chlorophenols adsorption was investigated by Xu et al. (2021). These COFs displayed excellent adsorption capability towards pollutants, showcasing the utility of aniline derivatives in environmental remediation technologies.

Safety And Hazards

3-Chloro-4-(difluoromethoxy)aniline hydrochloride is considered hazardous . It’s important to handle it with appropriate safety measures. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-chloro-4-(difluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO.ClH/c8-5-3-4(11)1-2-6(5)12-7(9)10;/h1-3,7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJYGXSDWZQIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516111
Record name 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(difluoromethoxy)aniline hydrochloride

CAS RN

115700-24-8
Record name 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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